C.I. Acid Brown 44
Description
C.I. Acid Brown 44 is an acid dye classified under the Color Index (C.I.) system, primarily used for dyeing protein-based fibers such as wool and silk. Acid dyes are characterized by their water-soluble anionic properties, requiring acidic pH conditions (pH 2–6) for effective application. These dyes typically contain sulfonic acid groups (-SO₃H) that enhance solubility and affinity toward positively charged fiber surfaces under acidic conditions.
Properties
CAS No. |
12238-96-9 |
|---|---|
Molecular Formula |
FeO4P |
Synonyms |
C.I. Acid Brown 44 |
Origin of Product |
United States |
Comparison with Similar Compounds
To contextualize C.I. Acid Brown 44, three structurally or functionally related dyes are analyzed: C.I. Direct Brown 44:1 , C.I. Reactive Brown 33 , and C.I. Acid Yellow 219 .
Structural and Chemical Properties

Key Observations :
- C.I. Direct Brown 44:1 is a multi-azo direct dye with high solubility in water and ethanol, designed for cellulose fibers. Its molecular structure includes two azo bonds and sulfonate groups, enabling electrostatic interactions with fibers .
- C.I. Reactive Brown 33 contains a chromium complex and reactive chlorotriazine groups, forming covalent bonds with cellulose under alkaline conditions. Its larger molecular weight and metal-complex structure enhance washfastness .
- C.I. Acid Yellow 219, like Acid Brown 44, is an acid dye but lacks detailed structural data in the evidence. Both likely share sulfonate groups for solubility but differ in chromophore systems (azo vs. anthraquinone) .
Application and Performance
| Parameter | This compound | C.I. Direct Brown 44:1 | C.I. Reactive Brown 33 | C.I. Acid Yellow 219 |
|---|---|---|---|---|
| Fiber Type | Protein (wool, silk) | Cellulose (cotton, viscose) | Cellulose, nylon | Protein, nylon |
| pH Requirement | 2–6 (acidic) | Neutral to slightly alkaline | 10–12 (alkaline) | 2–6 (acidic) |
| Washfastness | Moderate | Low to moderate | High | Moderate |
| Lightfastness | Moderate | Moderate | High (due to metal complex) | Moderate |
| Environmental Impact | Moderate (azo dye degradation) | High (azo dye effluent) | Moderate (heavy metal content) | Moderate |
Key Observations :
- Reactive dyes like C.I. Reactive Brown 33 exhibit superior washfastness due to covalent bonding but require alkaline conditions and generate heavy-metal-containing effluent .
- Direct dyes such as C.I. Direct Brown 44:1 are cost-effective for cellulose but show lower washfastness compared to reactive dyes .
- Acid dyes (e.g., Acid Brown 44, Acid Yellow 219) are optimal for protein fibers but may require post-treatment to improve fastness .
Research Findings and Industrial Relevance
- This compound: Limited data in the evidence, but acid dyes generally face challenges in wastewater management due to azo group persistence. Innovations focus on eco-friendly mordants to improve fastness .
- C.I. Direct Brown 44:1 : Studies highlight its pH-dependent solubility, with precipitation observed under strong acidic conditions (e.g., HCl), limiting versatility in mixed-fiber dyeing .
- C.I. Reactive Brown 33 : Chromium complexes enhance lightfastness but raise toxicity concerns. Recent research explores substituting chromium with eco-friendly metal ions .
Q & A
Q. How to address gaps in the literature on the genotoxic effects of this compound?
- Answer : Conduct Ames tests (with/without metabolic activation) and comet assays on human cell lines. Compare results with structurally analogous dyes to infer structure-activity relationships (SARs). Publish negative results to reduce publication bias .
Data Analysis and Reporting
Q. How should researchers handle conflicting spectral data in the characterization of this compound derivatives?
Q. What statistical approaches are suitable for correlating dye concentration with textile colorfastness?
- Answer : Use non-linear regression (e.g., sigmoidal dose-response curves) to model wash-fastness ratings. Apply ANOVA to compare treatments, with post-hoc Tukey tests for pairwise differences. Report effect sizes and confidence intervals .
Ethical and Literature Considerations
Q. How to systematically review patents and non-English literature on this compound synthesis?
Q. What strategies ensure compliance with open-data mandates when publishing studies on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

